molecular formula C11H14BrNO3 B2657127 Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate CAS No. 1206248-94-3

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate

Cat. No.: B2657127
CAS No.: 1206248-94-3
M. Wt: 288.141
InChI Key: LUBRJVIWCMCNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide.

    Reduction: Formation of dihydropyridine derivatives.

    Hydrolysis: Formation of 6-bromopyridin-2-ylacetic acid.

Scientific Research Applications

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The pyridine ring can interact with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(6-chloropyridin-2-yl)oxyacetate
  • Tert-butyl 2-(6-fluoropyridin-2-yl)oxyacetate
  • Tert-butyl 2-(6-iodopyridin-2-yl)oxyacetate

Uniqueness

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is unique due to the presence of the bromine atom, which can undergo specific chemical reactions not possible with other halogens.

Properties

IUPAC Name

tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBRJVIWCMCNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=NC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.